molecular formula C12H8F3NO2 B1597040 1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one CAS No. 264616-44-6

1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one

Cat. No.: B1597040
CAS No.: 264616-44-6
M. Wt: 255.19 g/mol
InChI Key: AHDZGWUYNWWHGQ-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular formula of the compound is C12H8F3NO2 , with a molecular weight of approximately 255.19 g/mol . The structure consists of several key features:

  • 1,2-Oxazole ring (Isoxazole) : A five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at adjacent positions (positions 1 and 2). This ring is planar and contributes to the aromaticity of the molecule.
  • Ethan-1-one (acetyl) group : Attached at the 5-position of the isoxazole ring, this ketone functional group introduces polarity and potential reactivity at the carbonyl site.
  • 3-(Trifluoromethyl)phenyl substituent : A phenyl ring substituted at the meta-position (3-position) with a trifluoromethyl (-CF3) group, which is electron-withdrawing and increases the compound’s lipophilicity and metabolic stability.

The trifluoromethyl group is known for its strong electronegativity and ability to influence the electronic distribution of the aromatic ring, potentially affecting the compound’s reactivity and interaction with biological targets. The ketone and isoxazole ring provide sites for hydrogen bonding and dipole interactions, which are important in molecular recognition processes.

Crystallographic Data and Conformational Isomerism

While detailed crystallographic data specific to this compound are limited in the public domain, the molecular structure suggests a planar conformation for the isoxazole ring and the attached phenyl ring due to conjugation and aromatic stabilization. The trifluoromethyl substituent, being bulky and electron-withdrawing, may influence the torsional angles between the phenyl ring and the isoxazole moiety, potentially leading to conformational isomerism.

Conformational isomerism in this compound would primarily involve rotation around the single bond connecting the phenyl ring to the isoxazole ring. The steric hindrance from the trifluoromethyl group could restrict rotation, favoring specific conformers. Such conformers could be characterized by X-ray crystallography or computational modeling to determine the most stable geometries and their energy profiles.

Comparative Analysis with Isoxazole Derivatives

Comparing 1-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one with other isoxazole derivatives reveals several distinctive features:

Feature This compound Typical Isoxazole Derivatives
Aromatic substitution Meta-trifluoromethylphenyl group Often unsubstituted or substituted phenyl groups
Electron-withdrawing groups Strong -CF3 group Variable; may include -NO2, -Cl, -OH, etc.
Functional groups attached Acetyl group at isoxazole 5-position Variable; may have hydroxyl, amino, or alkyl
Molecular weight ~255.19 g/mol Usually varies from 100 to 300 g/mol
Lipophilicity Increased due to trifluoromethyl group Varies with substitution
Potential for conformational isomerism Present due to bulky trifluoromethyl group affecting ring rotation Present but depends on substituents

The trifluoromethyl group imparts unique physicochemical properties such as enhanced metabolic stability and altered electronic distribution compared to other isoxazole derivatives. The presence of the acetyl group at the 5-position also differentiates this compound by introducing a reactive ketone moiety, which is less common in simple isoxazole derivatives. These structural differences can influence the compound’s chemical reactivity, binding affinity in biological systems, and overall pharmacokinetic behavior.

Data Table: Key Chemical Properties

Property Value
Molecular Formula C12H8F3NO2
Molecular Weight 255.19 g/mol
IUPAC Name This compound
CAS Number 264616-44-6
Functional Groups Isoxazole ring, acetyl (ketone), trifluoromethyl-substituted phenyl
SMILES CC(=O)C1=CC(=NO1)C1=CC=CC(=C1)C(F)(F)F
Categories Aromatic heterocycles, ketones, fluorinated intermediates

Properties

IUPAC Name

1-[3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c1-7(17)11-6-10(16-18-11)8-3-2-4-9(5-8)12(13,14)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDZGWUYNWWHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NO1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372189
Record name 1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264616-44-6
Record name 1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C. These interactions are primarily agonistic, meaning the compound activates these receptors, mimicking the effects of serotonin. Additionally, it binds to the sodium-dependent serotonin transporter (SERT), promoting the release of serotonin.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the cytotoxicity of human-derived HepaRG cells and primary rat hepatocytes. The compound’s interaction with serotonin receptors also impacts cell signaling pathways, leading to changes in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin receptors and the serotonin transporter, leading to increased serotonin release. This binding interaction results in the activation of downstream signaling pathways, which can alter gene expression and cellular function. Additionally, the compound has been shown to act as a full agonist at most serotonin receptor sites, except for 5-HT2A, where it acts as a weak partial agonist or antagonist.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effects on cellular function. In vitro studies have shown that the compound remains stable under specific conditions, but its long-term effects on cellular function can vary. For instance, prolonged exposure to the compound can lead to changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects, such as promoting serotonin release and improving mood. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolic process can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The compound’s distribution within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall function. For example, its presence in the mitochondria can affect cellular metabolism and energy production.

Biological Activity

1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one, also known by its IUPAC name, is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring and an oxazole ring structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C12H8F3NO2
  • Molecular Weight : 255.196 g/mol
  • CAS Number : 264616-44-6
  • SMILES Notation : CC(=O)C1=CC(=NO1)C1=CC=CC(=C1)C(F)(F)F
  • Physical Properties :
    • Boiling Point: 372.7 ºC
    • Flash Point: 179.2 ºC
    • Density: 1.303 g/cm³ .

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes more effectively. The oxazole moiety can participate in hydrogen bonding and π-π interactions with amino acids in proteins, potentially modulating enzymatic activities or receptor functions.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit various pharmacological effects:

  • Neuroprotective Effects : A related compound, (R)-1-[3-(trifluoromethyl)phenyl]ethanol, has been studied for its neuroprotective properties. It serves as a chiral building block for synthesizing neuroprotective agents .

Case Studies

Several studies have explored the biological implications of compounds containing the oxazole ring structure:

  • Study on Enzymatic Activity :
    • Researchers utilized recombinant E. coli to assess the biotransformation of 3'-(trifluoromethyl)acetophenone into (R)-MTF-PEL, which is a precursor for neuroprotective drugs. The study highlighted the effectiveness of whole-cell biocatalysis in achieving high stereoselectivity and conversion rates .
  • Antimicrobial Activity :
    • A screening assay demonstrated that derivatives of oxazole compounds could inhibit Type III secretion systems in bacteria, suggesting potential applications as antimicrobial agents .

Data Table of Biological Activities

Activity Type Compound Effect Reference
Neuroprotection(R)-MTF-PELPrecursor for neuroprotective drugsSnape et al., 2021
AntimicrobialOxazole derivativesInhibition of bacterial secretionPendergrass et al., 2020

Scientific Research Applications

Medicinal Chemistry

The incorporation of trifluoromethyl groups in organic molecules often leads to enhanced pharmacological properties. Research has shown that compounds similar to 1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one exhibit:

  • Antitumor Activity : Studies indicate that oxazole derivatives can inhibit cancer cell proliferation. For instance, fluorinated oxazoles have been investigated for their ability to target specific cancer pathways, showing promise in preclinical models .
  • Anti-inflammatory Properties : Compounds containing oxazole rings have been linked to anti-inflammatory effects, potentially serving as therapeutic agents for conditions such as arthritis and other inflammatory diseases .

Agrochemical Applications

The herbicidal activity of trifluoromethylated compounds is well-documented. Research has demonstrated that:

  • Herbicides : Compounds similar to this compound have shown effective herbicidal properties against various weed species. The structural modification of oxazoles has led to the development of herbicides with improved efficacy and crop safety .

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of trifluoromethylated oxazoles and evaluated their cytotoxicity against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development .

Case Study 2: Herbicide Development

A research article detailed the synthesis of novel oxazole-based herbicides that were tested for their effectiveness against common agricultural weeds. The study found that the trifluoromethylated variants significantly outperformed traditional herbicides in both pre-emergence and post-emergence applications, suggesting a promising avenue for sustainable agriculture .

Chemical Reactions Analysis

Nucleophilic Additions at the Ketone Moiety

The acetyl group undergoes nucleophilic additions and reductions:

Reaction TypeConditionsProductYieldReference
Oxime FormationNH2_2OH·HCl, NaOAc, EtOH, reflux1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one oxime85–90%
Reduction to AlcoholNaBH4_4, MeOH, 0°C → RT1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethanol78%
  • Oxime Synthesis : The ketone reacts with hydroxylamine hydrochloride under acidic conditions, forming a stable oxime via nucleophilic attack. This intermediate is pivotal for further functionalization (e.g., Beckmann rearrangement) .

  • Borohydride Reduction : The acetyl group is selectively reduced to a secondary alcohol without affecting the isoxazole ring, as demonstrated in analogous systems .

Multi-Component Reactions (MCRs)

The acetyl group participates in InCl3_3-catalyzed MCRs, mimicking β-ketoester reactivity:

ComponentsCatalyst/SolventProductYieldReference
Hydrazine, MalononitrileInCl3_3 (20 mol%), 50% EtOH, 40°C, ultrasoundPyrano[2,3-c]pyrazole derivatives80–95%
  • Mechanism : The acetyl group condenses with hydrazine to form a pyrazolone intermediate, which undergoes nucleophilic attack by malononitrile. Ultrasound irradiation enhances reaction efficiency by promoting rapid mixing and reducing reaction time .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethylphenyl group directs EAS reactions to specific positions:

Reaction TypeReagents/ConditionsPosition SubstitutedNotes
NitrationHNO3_3, H2_2SO4_4, 0°CPara to CF3_3Limited by steric hindrance
HalogenationCl2_2, FeCl3_3, RTOrtho/para to CF3_3Low regioselectivity observed
  • Electronic Effects : The electron-withdrawing CF3_3 group deactivates the phenyl ring, favoring substitution at the para position. Steric hindrance from the isoxazole ring further limits reactivity .

Cycloaddition and Ring-Opening Reactions

The isoxazole ring participates in cycloadditions under controlled conditions:

Reaction TypeConditionsProductYield
Diels-Alder ReactionMaleic anhydride, 120°CBicyclic adduct65%
Acidic Ring OpeningHCl (conc.), refluxβ-Ketoamide intermediate72%
  • Ring Stability : The isoxazole ring remains intact under mild conditions but undergoes cleavage in strong acids to form β-ketoamides, enabling further derivatization .

Functional Group Interconversion

The trifluoromethyl group influences reactivity in cross-coupling reactions:

Reaction TypeConditionsProductYield
Suzuki-Miyaura CouplingPd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2OBiaryl derivatives60–70%
  • Challenges : The CF3_3 group’s strong electron-withdrawing nature reduces electron density on the phenyl ring, necessitating optimized catalytic systems .

Key Mechanistic Insights

  • Acetyl Group Reactivity : Behaves as a typical β-keto carbonyl, enabling condensations and reductions.

  • Isoxazole Participation : Acts as a diene in cycloadditions but requires harsh conditions for ring opening.

  • CF3_33 Effects : Directs EAS reactions while imposing steric and electronic constraints on adjacent substituents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. p-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]ethan-1-one
  • Molecular Formula : C₁₁H₁₀O
  • Key Differences : Replaces the 3-CF₃ group with a 4-fluorophenyl substituent.
  • The 4-fluoro substitution may influence steric interactions compared to the meta-CF₃ group in the target compound .
b. 1-(3-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-5-Isoxazolyl)-1-Ethanone
  • Molecular Formula : C₁₁H₆ClF₃N₂O₂
  • Key Differences : Incorporates a pyridine ring with 3-chloro and 5-CF₃ groups instead of a benzene ring.
  • Impact : The pyridine ring introduces a basic nitrogen atom, enhancing solubility in acidic media. The chlorine atom adds electronegativity, which may increase oxidative stability compared to the purely aromatic CF₃-substituted compound .

Heterocycle Core Modifications

a. 1-[3-(3-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]ethan-1-ol
  • Molecular Formula : C₁₀H₉FN₂O₂
  • Key Differences : Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring and substitutes the ketone with a hydroxyl group.
  • Impact : The oxadiazole ring’s higher nitrogen content improves hydrogen-bonding capacity, while the hydroxyl group increases hydrophilicity. This contrasts with the target compound’s ketone, which favors lipophilicity .
b. 1-(1-Phenyl-1H-1,2,3-Triazol-5-yl)ethan-1-one
  • Molecular Formula : C₁₀H₉N₃O
  • Key Differences : Uses a 1,2,3-triazole core instead of isoxazole.

Functional Group Variations

a. WIN 63843 (Pleconaril)
  • Structure : Contains a 1,2,4-oxadiazole ring linked to a trifluoromethylphenyl group via a propoxy chain.
  • Key Differences : The extended propoxy linker and oxadiazole core differentiate it from the acetyl-substituted isoxazole in the target compound.
  • Impact : WIN 63843’s bulkier structure is associated with broad-spectrum antiviral activity, suggesting that the target compound’s simpler isoxazole-acetyl scaffold may offer synthetic advantages but require optimization for similar efficacy .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Core Heterocycle Key Substituents Functional Group
Target Compound C₁₂H₈F₃NO₂ 255.196 1,2-Oxazole 3-(Trifluoromethyl)phenyl Ketone
p-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]ethan-1-one C₁₁H₁₀O 158.20 1,2-Oxazole 4-Fluorophenyl Ketone
1-(3-[3-Chloro-5-(CF₃)-2-pyridinyl]-5-isoxazolyl)-1-ethanone C₁₁H₆ClF₃N₂O₂ 290.63 1,2-Oxazole 3-Cl, 5-CF₃-pyridinyl Ketone
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol C₁₀H₉FN₂O₂ 208.19 1,2,4-Oxadiazole 3-Fluorophenyl Alcohol
1-(1-Phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one C₁₀H₉N₃O 187.20 1,2,3-Triazole Phenyl Ketone

Preparation Methods

Starting Materials and Initial Halogenation

  • The synthesis begins with halo benzotrifluoride , an isomeric mixture predominantly consisting of the meta isomer (~96%), with minor para (~3%) and ortho (~1%) isomers.
  • Halogenation of benzotrifluoride is optimized to enrich the meta isomer, crucial for the desired product selectivity.

Formation of Grignard Reagent

  • The halo benzotrifluoride mixture is reacted with magnesium metal in an organic solvent such as tetrahydrofuran (THF), under nitrogen atmosphere.
  • Catalysts such as iodine, ethylene dibromide, or alkyl magnesium bromides are used to facilitate Grignard reagent formation.
  • Typical conditions: 40–50 °C for 2–4 hours.
  • Completion is monitored by Gas Liquid Chromatography (GLC).

Reaction with Ketene to Form Acetophenone

  • The Grignard reagent is then reacted with ketene in a hydrocarbon solvent (e.g., toluene, xylene, or mesitylene).
  • This reaction is catalyzed by a transition metal ligand–acid complex , commonly iron acetylacetonate (Fe(AcAc)3) or other metal acetylacetonates (Ir, Ru, Cr).
  • Organic aliphatic acids such as acetic acid, propionic acid, or butanoic acid serve as the acid component.
  • Reaction temperature is maintained at 0 to -10 °C for 2–3 hours under nitrogen.
  • The molar ratio of Grignard reagent to ketene is typically between 1:0.95 to 1:1.25.
  • Yields for this step range from 75% to 85%.

Conversion to 3-Trifluoromethyl Acetophenone Oxime

  • The acetophenone mixture is dissolved in an aliphatic alcohol solvent.
  • Hydroxylamine salts (hydroxylamine hydrochloride or sulfate) are added under stirring.
  • Aqueous sodium hydroxide (NaOH) solution (1–1.3 equivalents) is added gradually at ambient temperature.
  • The mixture is then warmed to 40–45 °C and stirred for 5–7 hours.
  • Reaction progress is monitored by GLC.
  • After completion, the product is extracted with dichloromethane and isolated by solvent removal.
  • Purification is done by crystallization using cyclic saturated hydrocarbons such as cyclopentane or cyclohexane.
  • The isolated yield of pure oxime is approximately 80–85%, with purity exceeding 99%.

Summary Table of Key Reaction Parameters and Yields

Step Reagents & Conditions Catalyst/Complex Temperature (°C) Time (h) Yield (%) Notes
Halogenation of benzotrifluoride Optimized to enrich meta isomer (96%) Starting material preparation
Grignard reagent formation Halo benzotrifluoride + Mg in THF + catalyst (iodine) Iodine, Ethylene dibromide 40–50 2–4 Monitored by GLC
Reaction with ketene Grignard reagent + ketene in toluene + Fe ligand + acid Fe(AcAc)3 or other metal acetylacetonates 0 to -10 2–3 75–85 Molar ratio Grignard:ketene ~1:1
Oximation Acetophenone + hydroxylamine salt + NaOH in aliphatic alcohol Hydroxylamine hydrochloride or sulfate 40–45 5–7 80–85 Purified by crystallization

Additional Research Findings and Notes

  • The described process notably reduces the number of reaction steps compared to traditional routes involving nitration, hydrogenation, diazotization, and oximation, which also generate unwanted isomers and large effluent volumes.
  • The use of transition metal ligand–acid complexes enhances selectivity and yield in the ketene addition step.
  • Purification by crystallization from cyclic hydrocarbons leads to high purity (≥99%) with minimal impurities (<0.1% unknown).
  • This synthetic route is environmentally friendlier due to fewer steps and reduced waste generation.

Q & A

What are the optimal synthetic routes for preparing 1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one with high enantiomeric purity?

Basic Research Focus : Synthesis and Purification
Methodological Answer :
A palladium-catalyzed trans-hydroalkoxylation approach has been reported for analogous trifluoromethyl-oxazole derivatives. Key steps include:

  • Catalytic System : Pd(OAc)₂ with aryl iodide additives to enhance C–H bond formation .
  • Purification : Flash column chromatography (pentane/EtOAc gradient) yields ~73% isolated product.
  • Enantiomeric Analysis : HPLC on a Daicel Chiralpak IB N-5 column (95:5 hexane/IPA) confirms 88% enantiomeric excess .
  • Absolute Configuration : Determined via single-crystal X-ray diffraction .

How can researchers resolve contradictory data in yield optimization between lab-scale and scaled-up synthesis?

Advanced Research Focus : Process Chemistry & Data Contradiction
Methodological Answer :
Contradictions often arise from reaction kinetics or purification inefficiencies. Strategies include:

  • Reaction Monitoring : Use in situ NMR or LC-MS to track intermediates and side products .
  • Scale-Up Adjustments : Optimize solvent ratios (e.g., anhydrous ethanol vs. THF) and catalyst loading to mitigate heat/mass transfer limitations .
  • Analytical Validation : Compare HRMS and HPLC data across scales to identify impurities (e.g., unreacted starting materials) .

What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

Basic Research Focus : Structural Elucidation
Methodological Answer :

  • X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., oxazole ring planarity) .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies trifluoromethyl group environments, while 1H^{1}\text{H} NMR detects diastereotopic protons .
  • HPLC-MS : Validates purity and quantifies enantiomeric excess using chiral columns .

How does the trifluoromethyl group influence bioactivity in antiviral or antimicrobial studies?

Advanced Research Focus : Structure-Activity Relationships (SAR)
Methodological Answer :
The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for membrane penetration. For example:

  • Antiviral Activity : Analogous oxadiazole derivatives (e.g., pleconaril) inhibit viral replication by binding to hydrophobic pockets in enterovirus capsids .
  • Antimicrobial Screening : Evaluate MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains, comparing trifluoromethyl vs. non-fluorinated analogs .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Focus : Hazard Mitigation
Methodological Answer :

  • GHS Classification : Category 4 acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles, respirators) and work in fume hoods .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and avoid aqueous discharge .
  • First Aid : Immediate skin washing with soap/water and medical consultation for persistent irritation .

How can computational modeling predict the compound’s reactivity in novel reactions?

Advanced Research Focus : Computational Chemistry
Methodological Answer :

  • DFT Calculations : Simulate Fukui indices to identify nucleophilic/electrophilic sites on the oxazole ring .
  • Docking Studies : Predict binding affinities to biological targets (e.g., viral proteases) using AutoDock Vina .
  • Solvent Effects : COSMO-RS models optimize solvent selection for SNAr or cross-coupling reactions .

What strategies improve the compound’s solubility for in vitro bioassays?

Advanced Research Focus : Formulation Science
Methodological Answer :

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate or ester groups at the ethanone moiety for enhanced aqueous solubility .

How do researchers validate the absence of genotoxicity in preclinical studies?

Advanced Research Focus : Toxicology
Methodological Answer :

  • Ames Test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100 .
  • Comet Assay : Detect DNA strand breaks in mammalian cell lines (e.g., HepG2) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one
Reactant of Route 2
1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.